molecular formula C29H33NO5 B609872 PD-1/PD-L1阻害剤1

PD-1/PD-L1阻害剤1

カタログ番号: B609872
分子量: 475.6 g/mol
InChIキー: ZBOYJODMIAUJHH-SANMLTNESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-1は、PD-1/PD-L1阻害剤1としても知られており、プログラム細胞死タンパク質1(PD-1)とプログラム細胞死リガンド1(PD-L1)間の相互作用を標的とする低分子阻害剤です。この相互作用は、免疫系が癌細胞を認識して攻撃する能力において重要な役割を果たしています。 この相互作用を阻害することにより、BMS-1は免疫調節剤として作用し、腫瘍に対する体の免疫応答を強化します .

科学的研究の応用

BMS-1 has a wide range of scientific research applications, including:

作用機序

BMS-1は、PD-L1タンパク質に結合して、PD-1との相互作用を阻止することで効果を発揮します。この遮断は、T細胞の活性を回復させ、T細胞が癌細胞を認識して攻撃することを可能にします。関連する分子標的には、T細胞上のPD-1受容体と腫瘍細胞上のPD-L1リガンドが含まれます。 この経路の阻害は、免疫系が癌細胞を排除する能力を強化します .

類似の化合物との比較

類似の化合物

BMS-1の独自性

BMS-1は、有効性と安全性のバランスのとれたプロファイルにより際立っています。前臨床試験で大きな可能性を示しており、さらなる開発のための有望な候補となっています。 過度の毒性を引き起こすことなく免疫応答を調節できることは、他の類似の化合物に対する大きな利点です .

生化学分析

Biochemical Properties

PD-1/PD-L1 Inhibitor 1 interacts with the PD-1 and PD-L1 proteins, which are key players in the immune checkpoint pathway . The interaction between PD-1 and PD-L1 negatively regulates the immune response, mainly by inhibiting the activity of effector T cells . PD-1/PD-L1 Inhibitor 1 blocks this interaction, thereby enhancing the immune response .

Cellular Effects

PD-1/PD-L1 Inhibitor 1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By blocking the PD-1/PD-L1 interaction, it can restore T cell activity and enhance anti-tumor immunity .

Molecular Mechanism

PD-1/PD-L1 Inhibitor 1 exerts its effects at the molecular level by blocking the binding interactions between PD-1 and PD-L1 . This blockade prevents the activation of the PD-1/PD-L1 pathway, which is commonly hijacked by cancer cells to escape immune surveillance . This results in the enhancement of the immune response against cancer cells .

Temporal Effects in Laboratory Settings

The effects of PD-1/PD-L1 Inhibitor 1 change over time in laboratory settings. Studies have shown that the inhibitor has a stable effect on the immune response over time

Dosage Effects in Animal Models

The effects of PD-1/PD-L1 Inhibitor 1 vary with different dosages in animal models . While low doses can enhance the immune response against cancer cells, high doses may lead to toxic or adverse effects

Metabolic Pathways

PD-1/PD-L1 Inhibitor 1 is involved in the PD-1/PD-L1 pathway, which is a key immune checkpoint pathway . It interacts with the PD-1 and PD-L1 proteins, which are part of this pathway

Subcellular Localization

PD-1/PD-L1 Inhibitor 1 is primarily located in the cell membrane, where it interacts with the PD-1 and PD-L1 proteins . Recent studies suggest that PD-L1 can also be found in other cellular compartments, where it plays additional roles

準備方法

合成経路と反応条件

BMS-1の合成には、重要な中間体の形成とその後のカップリングを含む複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公表されていません。同様の化合物の一般的な合成戦略には、多くの場合、以下が含まれます。

工業生産方法

BMS-1の工業生産には、収率と純度を最大化するために最適化された反応条件を使用した大規模合成が伴う可能性があります。 これには、高スループット反応器、自動精製システム、および規制基準への適合性を確保するための厳格な品質管理措置の使用が含まれます .

化学反応の分析

反応の種類

BMS-1は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化またはカルボキシル化された誘導体を生じさせる可能性がありますが、還元はアミンまたはアルコール誘導体を生成する可能性があります .

科学研究への応用

BMS-1は、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

Similar Compounds

Uniqueness of BMS-1

BMS-1 stands out due to its balanced profile of efficacy and safety. It has demonstrated significant potential in preclinical studies, making it a promising candidate for further development. Its ability to modulate the immune response without causing excessive toxicity is a key advantage over other similar compounds .

生物活性

The PD-1/PD-L1 pathway plays a crucial role in the regulation of immune responses, particularly in the context of cancer. PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, while PD-L1 (Programmed Cell Death Ligand 1) is its primary ligand, found on various cells, including tumor cells. The interaction between PD-1 and PD-L1 inhibits T cell activation and promotes immune tolerance, enabling cancer cells to evade immune detection. Inhibiting this pathway has emerged as a significant strategy in cancer immunotherapy.

The biological activity of PD-1/PD-L1 inhibitors revolves around blocking the interaction between PD-1 and PD-L1, thereby enhancing T cell activation and promoting anti-tumor immunity. This blockade can lead to:

  • Increased T cell proliferation : By inhibiting the PD-1 signaling pathway, T cells can proliferate more effectively.
  • Enhanced cytokine production : The blockade facilitates greater production of cytokines like interferon-gamma (IFN-γ), which are crucial for anti-tumor responses.
  • Tumor cell clearance : Enhanced T cell activity results in improved tumor cell recognition and elimination by the immune system .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of PD-1/PD-L1 inhibitors across various cancers. For instance, a multicenter analysis revealed modest antitumor activity in metastatic clear cell renal cell carcinoma (ccRCC) with objective response rates varying based on tumor characteristics and prior treatments .

Case Studies

Case Study 1 : A 54-year-old male with metastatic ccRCC initially treated with an anti-PD-L1 combination showed stable disease for 15 months before experiencing progression. Upon switching to nivolumab (a PD-1 inhibitor), he continued to receive treatment despite progressive disease .

Case Study 2 : Another patient, a 67-year-old male with similar ccRCC characteristics, also experienced stable disease with anti-PD-L1 therapy but progressed after transitioning to nivolumab monotherapy after a brief period .

Research Findings

Recent studies have focused on understanding the binding mechanisms and potential new inhibitors for the PD-1/PD-L1 axis. For example:

  • Binding Affinity Studies : A compound named ZINC12529904 inhibited approximately 40% of the PD-1/PD-L1 interaction at a concentration of 100 nM in binding assays .
  • Computational Insights : Advanced computational models have elucidated the dynamic stability of PD-L1 interactions, highlighting potential new therapeutic agents that could enhance the efficacy of existing treatments .

Adverse Effects

While PD-1/PD-L1 inhibitors are generally well-tolerated, they can lead to immune-related adverse events (irAEs). Common irAEs include:

  • Skin reactions (pruritus, rash)
  • Gastrointestinal issues (diarrhea)
  • Endocrine dysfunctions (e.g., thyroid abnormalities) .

Summary Table of Research Findings

StudyCancer TypeTreatmentResponse RateNotes
ccRCCAnti-PD-L1 + NivolumabStable DiseaseProgressive disease after switch
VariousPD-1/PD-L1 InhibitorsModest ActivityMulticenter pooled analysis
PreclinicalZINC1252990440% inhibitionBinding assay results

特性

IUPAC Name

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOYJODMIAUJHH-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes PD-1/PD-L1 inhibitors a promising treatment avenue for urothelial carcinoma, particularly in the context of DNA damage response?

A1: While platinum-based chemotherapy has been the standard treatment for urothelial carcinoma, identifying predictive biomarkers for treatment response has been challenging. Recent research using high-throughput sequencing technologies has revealed a high prevalence of molecular alterations in DNA damage response and repair (DDR) genes within this cancer type []. Interestingly, these alterations might correlate with sensitivity not only to platinum-based therapies but also to immune checkpoint blockade, including PD-1/PD-L1 inhibitors []. This suggests that targeting the DDR pathway in conjunction with immunotherapy could be a promising therapeutic strategy. Further research is needed to fully elucidate the interplay between DDR alterations and response to PD-1/PD-L1 inhibition in urothelial carcinoma.

Q2: What are the current challenges in utilizing PD-1/PD-L1 inhibitors for urothelial carcinoma treatment?

A2: Although demonstrating promising results, a considerable number of urothelial carcinoma patients do not respond effectively to anti-PD-1/PD-L1 therapy []. Identifying reliable biomarkers that can predict treatment response is crucial for maximizing the benefit to patients while minimizing unnecessary exposure to potential side effects. Additionally, research is ongoing to understand the mechanisms behind resistance to these therapies and explore novel immune checkpoint molecules as potential therapeutic targets []. Combining immunotherapy with other treatment modalities, such as chemotherapy or radiotherapy, is also being actively investigated to enhance treatment efficacy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。